3-Bromo-5-chloro-4-iodopyridine
Overview
Description
3-Bromo-5-chloro-4-iodopyridine is a halogenated pyridine . It is a solid substance and is used as a reactant in the synthesis of various compounds .
Synthesis Analysis
The synthesis of this compound involves a reaction with diisopropylamine in anhydrous tetrahydrofuran (THF) at -78°C, followed by the addition of n-BuLi . After stirring for an hour, a solution of iodine in THF is added. The reaction is allowed to warm to room temperature and continues to stir overnight. The reaction is then quenched with water and a saturated sodium thiosulfate solution .Molecular Structure Analysis
The molecular formula of this compound is C5H2BrClIN . Its molecular weight is 318.34 .Chemical Reactions Analysis
This compound can be used as a reactant in the synthesis of various compounds . For example, it can be used in the synthesis of chiral 4, 4’-Bipyridines .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 318.34 .Scientific Research Applications
Halogen-Rich Intermediates for Synthesis
Halogenated pyridines, such as 5-Bromo-2-chloro-4-fluoro-3-iodopyridine, have been identified as valuable potential building blocks in medicinal chemistry. These compounds serve as halogen-rich intermediates for the synthesis of pentasubstituted pyridines. The unique halogen dance reactions facilitate the generation of a variety of pentasubstituted pyridines with desired functionalities, showcasing their critical role in further chemical manipulations (Wu et al., 2022).
Halogen Bonding in Crystal Engineering
Halogen bonding plays a significant role in the formation of crystal packing. Studies involving 3-iodopyridine reactions have shown how halogen⋯halogen contacts contribute to the structural organization within crystal frameworks. This highlights the potential application of halogenated pyridines in the field of crystal engineering, where the manipulation of halogen bonds can lead to the development of novel material structures (Gorokh et al., 2019).
Chemoselective Synthesis
The chemoselective functionalization of halopyridines, including those similar to 3-Bromo-5-chloro-4-iodopyridine, is critical in organic synthesis. These compounds have been employed in selective Sonogashira cross-coupling reactions, offering an efficient pathway to access non-symmetrical mono-, di-, tri-, and pentaalkynylated pyridines. This method provides a broad spectrum of functionalized pyridines with moderate to high fluorescence quantum yields, underscoring their importance in the development of fluorescent materials and organic electronics (Rivera et al., 2019).
Structural Studies and Reactivity
Structural analysis of halogenated pyridines through crystallography reveals insights into molecular interactions and reactivity. For instance, the study of 3-amino-5-bromo-2-iodopyridine provided understanding of weak intermolecular N—H⋯N hydrogen bonds, which are fundamental in designing molecules with desired properties for applications in pharmaceuticals and material science (Bunker et al., 2008).
Safety and Hazards
Mechanism of Action
Pharmacokinetics
The compound’s lipophilicity and water solubility, which can influence its bioavailability, are predicted to be moderate .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of 3-Bromo-5-chloro-4-iodopyridine . .
Properties
IUPAC Name |
3-bromo-5-chloro-4-iodopyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClIN/c6-3-1-9-2-4(7)5(3)8/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKVABMEQDSKKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)I)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClIN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.